molecular formula C12H13ClN2OS B2938419 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 906783-84-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2938419
CAS No.: 906783-84-4
M. Wt: 268.76
InChI Key: NDEDERCACWOHGW-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . The reactions were monitored by techniques such as thin layer chromatography (TLC) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Synthesis and Characterization

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide and related compounds have been explored for their synthesis methods, structural characterization, and potential applications in various fields. The synthesis of related cyclic sulfonamides, such as substituted hexahydrobenzo[d]isothiazole dioxides, involves thermal Diels-Alder reactions, indicating a potential method for synthesizing compounds with similar structures to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide (Greig, Tozer, & Wright, 2001). Additionally, the structural characterization of isostructural thiazoles incorporating the thiophene moiety highlights the diversity of thiazole derivatives and their potential biological activities, which may extend to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Catalytic and Biological Applications

The application of related compounds in catalysis and biology suggests potential areas of research for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, indicating the potential catalytic utility of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide in similar reactions (Khazaei et al., 2015).

Environmental Impact and Safety

Research on compounds like parabens, which share functional group similarities with N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide, has focused on their environmental impact and safety. This research provides a basis for studying the environmental behavior, potential biodegradability, and safety profile of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide, which may have implications for its application in consumer products (Haman et al., 2015).

Future Directions

The development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an emerging field . Further studies are needed to explore the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” and similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-4-9(16)14-12-15-10-7(2)5-6-8(13)11(10)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEDERCACWOHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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